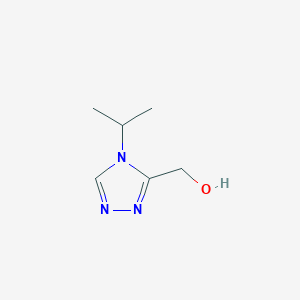

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol

Description

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol is a triazole-derived compound featuring a 1,2,4-triazole ring substituted with an isopropyl group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the isopropyl substituent. The compound has been explored primarily as a building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules. For example, derivatives of this scaffold have been incorporated into cathepsin X inhibitors (e.g., compound Z9) with demonstrated antitumor activity and into molecules targeting Chagas disease (e.g., GEN-2) . Its synthesis often involves reductive amination or alkylation reactions, as seen in the preparation of N-(4-chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine .

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-yl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5(2)9-4-7-8-6(9)3-10/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMLGBYLMKCOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with hydrazine derivatives, followed by cyclization with formic acid or its derivatives . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative with a five-membered ring containing nitrogen atoms, an isopropyl group, and a hydroxymethyl group, making it a versatile scaffold for drug development due to its ability to form hydrogen bonds and participate in chemical interactions. Research indicates that compounds containing triazole moieties often exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties .

Potential Applications

The potential applications of this compound span various fields:

- Pharmaceuticals: Its structural features suggest uses in pharmaceuticals. The triazole moiety is significant in medicinal chemistry.

- Drug Development: It is a versatile scaffold for drug development. Its synthesis methods also allow for tailored modifications that could lead to novel therapeutic agents.

The biological activity of this compound may be predicted using computational methods that analyze structure-activity relationships. For instance, studies utilizing the PASS (Prediction of Activity Spectra for Substances) software suggest potential therapeutic applications based on structural characteristics. Research also indicates that compounds containing triazole moieties often exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties .

- Antifungal Agents: A new series of 1,2,4-triazole-3-yl-mercapto derivatives were synthesized and evaluated as potential antifungal agents . The affinity of the synthesized compounds toward the catalytic site of the lanosterol 14α-demethylase (CYP51) was evaluated in silico by molecular docking studies, and the antifungal activity of the titled compounds was evaluated in vitro against pathogenic strains of Candida sp. by measuring the minimum inhibitory concentration (MIC) and the minimum fungicidal concentration (MFC) .

- SIRT2 Inhibition: Modifications on 2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)Acetamide have been made to improve SIRT2 inhibitory potency . Targeting SIRT2 may be of therapeutic relevance, and inhibiting SIRT2 activity is a promising therapeutic strategy for severe diseases .

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include:

- Hydroxymethyl group reactions: The hydroxymethyl group can undergo reactions such as etherification, esterification, and oxidation.

- Triazole ring reactions: The triazole ring can undergo reactions such as alkylation, acylation, and cycloaddition.

These reactions make the compound suitable for modifications that enhance its biological properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking and high-throughput screening can elucidate binding affinities with proteins involved in disease pathways. These studies provide insights into its mechanism of action and help identify potential side effects or toxicities associated with its use.

Mechanism of Action

The mechanism of action of (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol, highlighting differences in substituents, biological activities, and applications:

Key Observations:

Replacing isopropyl with smaller groups (methyl or ethyl) reduces this effect, as seen in less active analogs . The hydroxymethyl group in this compound provides a site for further functionalization (e.g., oxidation to carboxylic acids or conjugation via esterification). In contrast, thioether (Z9) or methanamine (GEN-2) substituents at the 3-position enable covalent or hydrogen-bonding interactions with biological targets .

Synthetic Accessibility :

- Derivatives with methanamine (e.g., GEN-2 precursor) are synthesized via reductive amination, achieving moderate yields (53%) . Thioether-linked compounds (e.g., Z9) require multistep protocols but show superior in vivo efficacy .

Physicochemical Properties :

- The orthorhombic crystal structure of the 4-ethyl/4-methyl triazole analog (m.p. 454 K) suggests that alkyl substituents enhance thermal stability compared to hydroxymethyl derivatives .

- Selonsertib’s pyridine-triazole scaffold demonstrates improved solubility and pharmacokinetics, critical for oral administration .

Biological Applications: Antitumor Activity: Z9 reduces tumor progression in breast cancer models via cathepsin X inhibition, a mechanism distinct from Selonsertib’s ASK1 targeting . Antiparasitic Activity: GEN-2’s urea linkage and fluorophenyl group contribute to its efficacy against Trypanosoma cruzi .

Biological Activity

(4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol is a member of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a triazole ring with an isopropyl group at the fourth position and a hydroxymethyl group at the third position. This unique substitution pattern contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₄O |

| Molecular Weight | 170.22 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in water and organic solvents |

Triazole derivatives like this compound primarily exert their biological effects by interacting with various molecular targets. The mode of action often involves:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for the survival of pathogens.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

- Antimicrobial Activity : They interfere with the biochemical pathways essential for microbial growth.

Biological Activity Studies

Numerous studies have investigated the biological activities of this compound and its derivatives. Below are some key findings:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives. The compound exhibited significant activity against a range of bacteria and fungi, with minimum inhibitory concentrations (MIC) reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

Anticancer Activity

Research on the cytotoxic effects of this compound showed promising results against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 (liver cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

- SIRT2 Inhibition : In a recent study focusing on SIRT2 inhibition, modifications to the triazole structure significantly improved inhibitory potency. The compound demonstrated an inhibition rate of 54.03% against SIRT2, indicating its potential as a therapeutic agent for diseases associated with SIRT2 overexpression .

- Quinoxaline Derivatives : Another study synthesized quinoxaline derivatives containing triazole moieties and evaluated their biological activity. The results indicated that certain derivatives exhibited strong inhibitory effects on cell proliferation with IC₅₀ values as low as 0.15 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves refluxing substituted triazole precursors with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) for 3–4 hours, followed by solvent evaporation and recrystallization . Optimization can include adjusting molar ratios (e.g., 1:1 aldehyde-to-triazole), solvent polarity (methanol vs. ethanol), and temperature control to minimize side reactions. For example, using absolute ethanol and precise reflux durations improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology :

- IR Spectroscopy : Peaks at ~3231 cm⁻¹ (N-H stretch), ~1642 cm⁻¹ (C=O/C=N), and ~688 cm⁻¹ (C-S) confirm triazole and hydroxyl groups .

- NMR : In NMR, signals at δ 4.42 ppm (SCH) and δ 2.21–2.24 ppm ((CH)) validate the isopropyl and hydroxymethyl moieties. NMR peaks at δ 154.3 (N=CH) and δ 169.2 (C=O) confirm structural integrity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 442.158) align with theoretical molecular weights .

Q. What solvents are suitable for formulating this compound in drug delivery systems?

- Methodology : Solubility studies show the compound is insoluble in water but dissolves in ethanol, methanol, isopropanol, and dimethyl sulfoxide (DMSO). Ethanol is preferred for formulations due to low toxicity and compatibility with soft dosage forms (e.g., ointments) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Methodology :

- Linker/Tail Group Modifications : Replacing the thioacetamide linker with bulkier groups (e.g., phenoxyphenyl) improves SIRT2 inhibitory potency by enhancing hydrophobic interactions. For example, derivatives with 2-chlorobenzylidene substituents show increased activity (IC values reduced by ~30%) .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at the para-position of the benzylidene ring enhances stability and target binding .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?

- Methodology : Use dual software validation (e.g., SHELX for refinement and ORTEP-III for graphical representation). For example, SHELXL refines high-resolution data to resolve positional disorder, while ORTEP-3 visualizes thermal ellipsoids to confirm atomic placement . Discrepancies in unit cell parameters may arise from twinning; applying the TWIN/BASF command in SHELX corrects for this .

Q. How do researchers validate the hepatoprotective or antimicrobial mechanisms of this compound derivatives?

- Methodology :

- In Vitro Assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) in HepG2 cells to assess hepatoprotection .

- Antimicrobial Testing : Use agar diffusion assays against S. aureus and E. coli with derivatives like PJ-A2 (MIC: 8 µg/mL) and compare with structure-activity trends (e.g., chloro-substituted analogs show 2x higher activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.